molecular formula C19H14ClFN4OS B2828743 4-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide CAS No. 895790-09-7

4-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide

Cat. No.: B2828743
CAS No.: 895790-09-7
M. Wt: 400.86
InChI Key: COAUMMYGFXPYRM-UHFFFAOYSA-N
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Description

This compound features a triazolothiazole core fused with a 2-fluorophenyl group at position 2 and a 4-chlorobenzamide substituent linked via a two-carbon ethyl chain at position 4. Its synthesis involves sequential reactions starting from hydrazinecarbothioamide precursors, followed by cyclization and alkylation steps, as reported in the International Journal of Molecular Sciences . Key spectral characteristics include:

  • IR bands: Absence of C=O (1663–1682 cm⁻¹) in triazole derivatives, confirming cyclization, and presence of C=S (1247–1255 cm⁻¹) in the thione tautomer .
  • NMR: Distinct signals for aromatic protons (2-fluorophenyl and 4-chlorobenzamide groups) and ethyl linker protons, validated by ¹H/¹³C-NMR .

Properties

IUPAC Name

4-chloro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4OS/c20-13-7-5-12(6-8-13)18(26)22-10-9-14-11-27-19-23-17(24-25(14)19)15-3-1-2-4-16(15)21/h1-8,11H,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAUMMYGFXPYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Formation of the Triazole Ring: The triazole ring is formed by cyclization of hydrazine derivatives with carboxylic acids or their derivatives.

    Coupling Reactions: The thiazole and triazole rings are then coupled together using appropriate linkers and reagents.

    Substitution Reactions: The final compound is obtained by introducing the fluorophenyl and benzamide groups through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: The compound is used to investigate the biological pathways and mechanisms of action of thiazole and triazole derivatives.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological processes. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to triazolothiazole derivatives and benzamide-containing analogs from diverse sources (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight Key Features Reference
4-Chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide 2-(2-fluorophenyl), 4-chlorobenzamide ~403.8* Thione tautomer dominance; ethyl linker enhances solubility
N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide 4-fluorophenyl, 4-methoxyphenyl ethanediamide ~434.4 Ethanediamide group increases hydrogen-bonding potential; methoxy enhances lipophilicity
2,2-Dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propanamide Thiophen-2-yl, 2,2-dimethylpropanamide 334.46 Thiophene improves π-stacking; bulky propanamide reduces metabolic stability
3-Bromo-N-(3-cyanothiophen-2-yl)benzamide 3-bromobenzamide, 3-cyanothiophene 307.17 Cyano group enhances electrophilicity; bromine aids halogen bonding
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione (X = Cl) 2,4-difluorophenyl, 4-chlorophenylsulfonyl ~480.9 Sulfonyl group increases acidity; difluorophenyl enhances membrane permeability

*Calculated based on analogous structures in and .

Spectral and Tautomeric Differences

  • Tautomerism : Unlike simpler triazoles, the target compound exists predominantly in the thione form (C=S), confirmed by IR absence of S-H (~2500–2600 cm⁻¹) and presence of NH bands (3278–3414 cm⁻¹) . In contrast, ethanediamide derivatives (e.g., ) exhibit strong C=O stretches (~1680 cm⁻¹), indicating distinct electronic environments.

Biological Activity

The compound 4-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide represents a novel class of triazole-thiazole hybrid compounds that have garnered attention for their potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H15ClFN5S
  • Molecular Weight : 367.84 g/mol

This compound features a triazole ring fused with a thiazole moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key areas of activity include:

  • Antimicrobial Activity : Compounds containing triazole and thiazole structures have shown significant antibacterial and antifungal properties. For instance, triazole derivatives often exhibit enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The triazole scaffold has been linked to anticancer effects due to its ability to inhibit various kinases involved in cancer cell proliferation. For example, studies have reported that triazole-thiazole hybrids can induce apoptosis in cancer cell lines .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the inflammatory response .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as p38 MAPK, which is involved in inflammatory responses . This inhibition can lead to reduced production of pro-inflammatory cytokines.
  • Cell Cycle Arrest and Apoptosis Induction : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. This is achieved through the activation of intrinsic apoptotic pathways .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that triazole-thiazole hybrids exhibited MIC values comparable to or lower than standard antibiotics against various bacterial strains .
  • Cancer Cell Line Studies : Research on triazole derivatives showed significant antiproliferative effects against breast and lung cancer cell lines with IC50 values in the low micromolar range .
  • Inflammation Models : In vivo studies using animal models indicated that similar compounds significantly reduced inflammation markers in conditions such as arthritis and colitis .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialStaphylococcus aureusMIC = 0.5 - 8 μg/mL
AntifungalCandida albicansMIC = 0.5 - 4 μg/mL
AnticancerMCF-7 (breast cancer)IC50 = 5 μM
Anti-inflammatoryInflammatory models (rats)Significant reduction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazolo-thiazole core. Key steps include:

  • Cyclization of hydrazine derivatives with fluorophenyl-substituted thiazole precursors under reflux conditions using ethanol or acetonitrile as solvents .
  • Coupling the triazolo-thiazole intermediate with 4-chlorobenzamide via amide bond formation, often requiring carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dimethylformamide (DMF) .
  • Critical parameters: Temperature (60–80°C), solvent purity, and catalyst selection (e.g., copper salts for azide-alkyne cycloadditions) .
    • Analytical Validation : Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H NMR (DMSO-d6) shows characteristic peaks for the fluorophenyl group (δ 7.2–7.8 ppm) and the triazolo-thiazole moiety (δ 8.1–8.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 456.08) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for the triazolo-thiazole core .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :

  • Dose-Response Studies : Test the compound across a wide concentration range (0.1–100 µM) to identify activity-specific thresholds .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase or protease panels) to distinguish off-target effects .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to conflicting targets (e.g., bacterial DNA gyrase vs. human topoisomerase II) .

Q. How can structure-activity relationships (SAR) guide the optimization of pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity Adjustments : Replace the 4-chlorobenzamide group with polar substituents (e.g., sulfonamides) to enhance aqueous solubility, as demonstrated in analogs with LogP reductions from 3.5 to 2.8 .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the fluorophenyl ring to reduce CYP450-mediated oxidation .
  • In Vivo Validation : Use rodent models to compare bioavailability of modified analogs (e.g., AUC increased by 40% with methoxy substitutions) .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • Transcriptomic Profiling : RNA sequencing of treated cell lines (e.g., HeLa or MCF-7) to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .
  • Proteomic Pull-Down Assays : Biotinylated derivatives of the compound can isolate interacting proteins from cell lysates, followed by LC-MS/MS identification .
  • CRISPR-Cas9 Knockout Models : Validate target engagement by testing activity in cells lacking putative targets (e.g., EGFR or mTOR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.